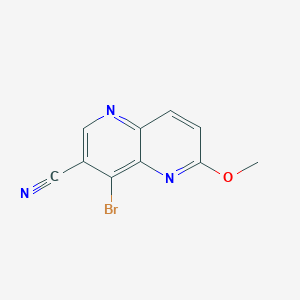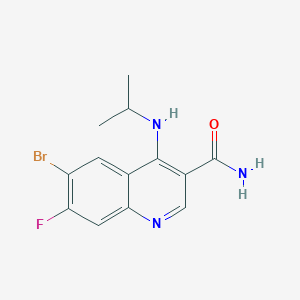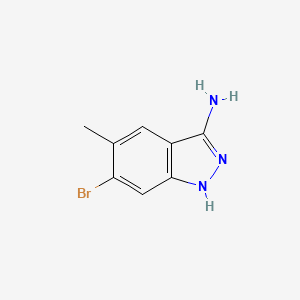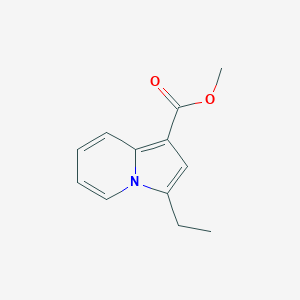
Methyl 3-ethyl-1-indolizinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethyl-1-indolizinecarboxylate: is a chemical compound belonging to the indolizine family, which are nitrogen-containing heterocyclic aromatic compounds
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 3-ethyl-1H-indole-2-carboxylate derivatives under acidic conditions.
Modern Approaches: Advances in synthetic chemistry have led to the development of more efficient methods, such as palladium-catalyzed cross-coupling reactions, which offer higher yields and better selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed, where the compound is synthesized in large reactors under controlled conditions to ensure consistency and quality.
Continuous Flow Synthesis: Some industries are adopting continuous flow synthesis, which allows for a more streamlined and scalable production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated and amino derivatives.
Scientific Research Applications
Chemistry: Methyl 3-ethyl-1-indolizinecarboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development. Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases. Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis, while its anticancer properties could be due to interference with cell proliferation pathways.
Comparison with Similar Compounds
Methyl 3,5-diformyl-1-indolizinecarboxylate: Contains additional formyl groups, leading to different reactivity and applications.
Ethyl 5-methyl-3-(2-nitrobenzoyl)-1-indolizinecarboxylate: Features a nitrobenzoyl group, which imparts distinct chemical properties.
Uniqueness: Methyl 3-ethyl-1-indolizinecarboxylate stands out due to its specific structural features and the resulting biological and chemical properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
120221-70-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-ethylindolizine-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-9-8-10(12(14)15-2)11-6-4-5-7-13(9)11/h4-8H,3H2,1-2H3 |
InChI Key |
WIEZQFCECREZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2N1C=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
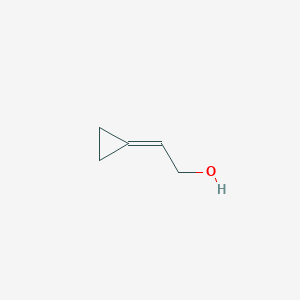
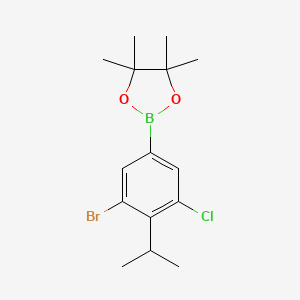
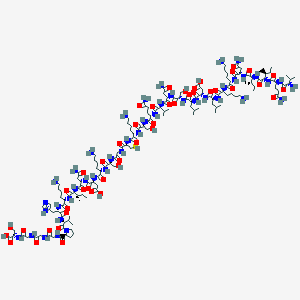

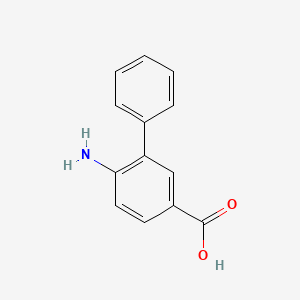
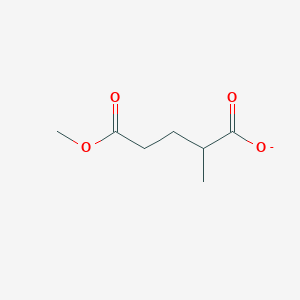
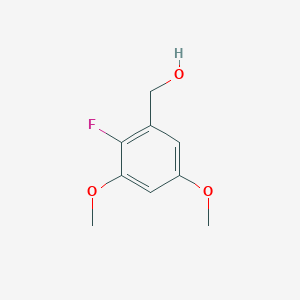
![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)
![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
![8-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B15364260.png)
